2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is a heterocyclic compound that features a bithiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.
Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted bithiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Wirkmechanismus
The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiazole: Lacks the methyl and carboxylic acid groups, leading to different reactivity and applications.
4,4’-Bithiazole: Another isomer with distinct coordination chemistry properties.
2,2’-Dichloro-4,4’-bithiazole: Features chlorine substituents, altering its chemical behavior.
Uniqueness: 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable coordination complexes and in applications requiring specific reactivity profiles.
Eigenschaften
Molekularformel |
C8H6N2O2S2 |
---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
LLDGWHFDLMKSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.